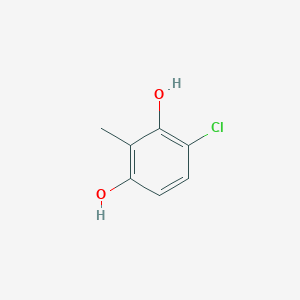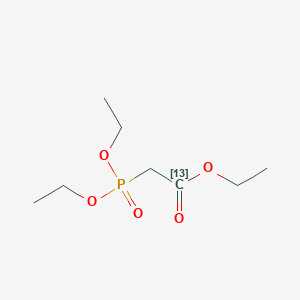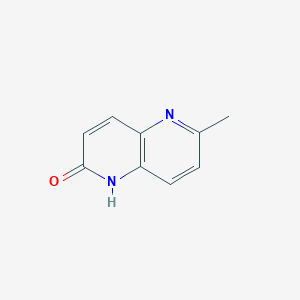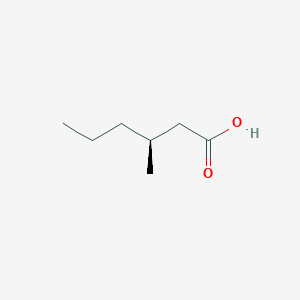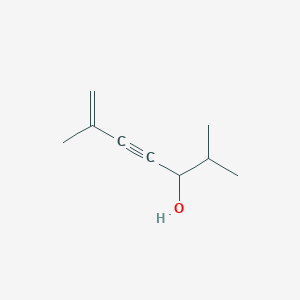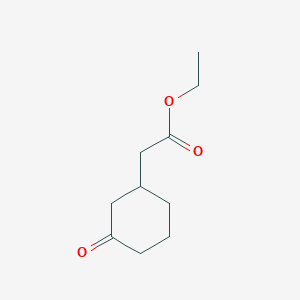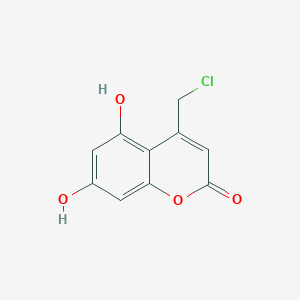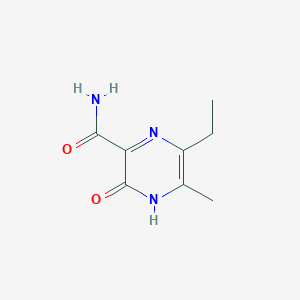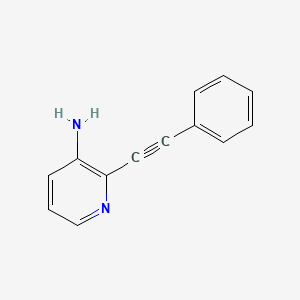
4,5-Diiodobenzene-1,2-diamine
Overview
Description
4,5-Diiodobenzene-1,2-diamine, commonly referred to as 4,5-DIBA, is an organic compound with a wide range of applications in the scientific research field. It is a colorless solid with a molecular formula of C6H4I2N2. 4,5-DIBA is a versatile compound that has been used for a variety of purposes, including synthesis, chemical reactions, and biomedical research.
Scientific Research Applications
Synthesis and Chemical Transformations
4,5-Diiodobenzene-1,2-diamine and its derivatives are significant in the field of organic chemistry, particularly in synthesis and chemical transformations. For instance, Diemer et al. (2011) describe the use of related compounds like 1,2-dibromo-4-iodobenzene as intermediates in the synthesis of various derivatives, highlighting their importance in organic transformations (Diemer, Leroux, & Colobert, 2011).
Polymer Synthesis
In the domain of polymer science, compounds similar to this compound are used as building blocks for polymers. Yang and Wei (2001) synthesized a series of novel poly(amide–imide)s using related diamines, showcasing their application in creating polymers with excellent solubility and thermal stability (Yang & Wei, 2001).
Photodissociation Studies
Compounds like 1,4-diiodobenzene, which are structurally related to this compound, have been studied for their ultrafast photodissociation dynamics. Stankus et al. (2018) investigated the dynamics of 1,4-diiodobenzene using time-resolved photoelectron spectroscopy, providing insights into the photodissociation mechanisms of such compounds (Stankus et al., 2018).
Fluorogenic Reagents
Diamines similar to this compound have been employed as fluorogenic reagents in analytical chemistry. Chao et al. (1988) demonstrated the use of 1,2-Diamino-4,5-ethylenedioxybenzene as a sensitive reagent for detecting aromatic aldehydes, indicating the potential of related diamines in sensitive detection applications (Chao et al., 1988).
Metal-catalyzed Reactions
The structural motif of 1,2-diamines, akin to this compound, is crucial in metal-catalyzed reactions. Cardona and Goti (2009) reviewed the significance of 1,2-diamine structures in metal-catalyzed diamination reactions, highlighting their relevance in synthesizing biologically active compounds and pharmaceutical agents (Cardona & Goti, 2009).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with protein kinases such as ck2 . Protein kinase CK2 is a serine/threonine kinase that plays a crucial role in cell viability, apoptosis, proliferation, survival, angiogenesis, DNA-damage repair, and the regulation of carbohydrate metabolism .
Mode of Action
It is often used as an intermediate in organic synthesis . It can participate in coupling reactions, aromatic nucleophilic substitution reactions, and other related chemical reactions .
Biochemical Pathways
If it interacts with protein kinase ck2 like its analogs, it could potentially influence numerous protein substrates often related to gene expression or protein synthesis .
Pharmacokinetics
It is insoluble in water at room temperature but can dissolve in organic solvents . Its melting point is 135-136 °C , and its predicted boiling point is 397.2±42.0 °C . These properties may affect its bioavailability and pharmacokinetics.
Result of Action
Given its potential interaction with protein kinase ck2, it might influence the phosphorylation of numerous protein substrates, affecting various cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,5-Diiodobenzene-1,2-diamine. For instance, its solubility in different solvents suggests that the presence of certain solvents in the environment could affect its availability and action . Furthermore, its stability under different temperatures could also influence its efficacy and stability .
Biochemical Analysis
Biochemical Properties
It is known that halogenated benzotriazoles, which can be synthesized from 4,5-diiodobenzene-1,2-diamine, have been shown to interact with the catalytic subunit of human protein kinase CK2 (hCK2α) . These interactions can affect numerous biochemical reactions, as CK2 is involved in the phosphorylation of many protein substrates related to gene expression and protein synthesis .
Cellular Effects
Iodinated compounds similar to this compound have been shown to affect mitochondrial activity . These compounds can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
4,5-diiodobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6I2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBFUNSINNCILZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)I)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469429 | |
| Record name | 4,5-DIIODO-BENZENE-1,2-DIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76179-43-6 | |
| Record name | 4,5-DIIODO-BENZENE-1,2-DIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 76179-43-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


